Adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester)
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Overview
Description
Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) is a chemical compound with the molecular formula C10H14N5O7P. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is particularly interesting due to its unique structure, which includes a phosphonate ester group, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) typically involves the phosphorylation of adenosine. One common method includes the reaction of adenosine with phosphorous acid and a suitable phosphorylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesizers and advanced purification techniques, like high-performance liquid chromatography (HPLC), ensures the production of high-purity adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) on a large scale.
Chemical Reactions Analysis
Types of Reactions
Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate ester group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the phosphonate ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonates with different functional groups.
Scientific Research Applications
Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a key role in cellular energy transfer.
Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) is unique due to its phosphonate ester group, which imparts distinct chemical properties and reactivity compared to other adenosine derivatives. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Properties
CAS No. |
33009-07-3 |
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Molecular Formula |
C20H25N10O12P2+ |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(40-19)2-39-44(36,37)42-14-8(1-38-43(34)35)41-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H5-,21,22,23,24,25,26,34,35,36,37)/p+1/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
LJUGVKIDJNWHOP-XPWFQUROSA-O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |
Origin of Product |
United States |
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